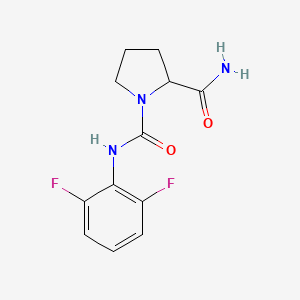![molecular formula C17H23N3OS B12240424 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B12240424.png)
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiazole to Piperazine: The thiazole derivative is then reacted with a piperazine derivative under basic conditions to form the desired compound.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine: Lacks the methoxy group, which may affect its biological activity.
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(4-methoxyphenyl)piperazine: Has a methoxy group at a different position, which can influence its interaction with molecular targets.
Uniqueness
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C17H23N3OS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
5-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3OS/c1-13-17(22-14(2)18-13)12-19-7-9-20(10-8-19)15-5-4-6-16(11-15)21-3/h4-6,11H,7-10,12H2,1-3H3 |
InChI Key |
XEASBSFWWMAWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12240346.png)
![2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12240347.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12240352.png)
![2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine](/img/structure/B12240353.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12240365.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12240373.png)

![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12240380.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12240383.png)
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240392.png)
![1-(Oxolan-3-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-diazepane](/img/structure/B12240401.png)
![3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine](/img/structure/B12240402.png)
![5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12240412.png)
